Conformational Restriction of 1-Azabicyclo[2.2.1]heptane-7-carboxylic Acid Versus Flexible Tetrahydro-1H-pyrrolizine Scaffolds in Enzyme Inhibition
1-Azabicyclo[2.2.1]heptane-7-carboxylic acid (free base form; the hydrochloride salt is the procurement form of this scaffold) was evaluated as a rigid bicyclic substrate-product analogue of proline against the more flexible tetrahydro-1H-pyrrolizine-7a(5H)-carboxylate scaffold. The rigid azabicyclo[2.2.1]heptane system produced only 29% inhibition of proline racemase from Clostridium sticklandii at 142.5 mM, whereas the more flexible tetrahydro-1H-pyrrolizine-7a(5H)-carboxylate exhibited noncompetitive inhibition with a Ki of 111±15 mM (cf. Km = 5.7±0.5 mM) [1].
| Evidence Dimension | Inhibition of Clostridium sticklandii proline racemase |
|---|---|
| Target Compound Data | 29% inhibition at 142.5 mM (as free base; measured as 7-azabicyclo[2.2.1]heptan-7-ium-1-carboxylate) |
| Comparator Or Baseline | Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylate: Ki = 111±15 mM |
| Quantified Difference | Target compound shows weak inhibition (29% at high concentration) versus comparator's quantifiable Ki; rigidity of azabicyclo[2.2.1]heptane scaffold limits accommodation within the active site |
| Conditions | In vitro enzymatic assay; proline racemase from Clostridium sticklandii; Km = 5.7±0.5 mM for L-proline |
Why This Matters
This data empirically demonstrates that the conformational rigidity of the 1-azabicyclo[2.2.1]heptane scaffold—in contrast to more flexible bicyclic alternatives—produces measurably different biological outcomes, which is critical when selecting a scaffold for structure-based drug design where target pocket plasticity is unknown.
- [1] Harty M, Nagar M, Atkinson L, Legay CM, Derksen DJ, Bearne SL. Inhibition of serine and proline racemases by substrate-product analogues. Bioorg Med Chem Lett. 2014;24(1):390-3. PMID: 24314397. View Source
